molecular formula C19H23NO5 B4795843 N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

Cat. No.: B4795843
M. Wt: 345.4 g/mol
InChI Key: CJZCCYLWCXADTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-methoxyphenol.

    Formation of Intermediate: The 3,4-dimethoxyaniline is reacted with butanoyl chloride under basic conditions to form N-(3,4-dimethoxyphenyl)butanamide.

    Final Product Formation: The intermediate is then reacted with 4-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The methoxy groups and amide functionality play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)butanamide
  • 2-(4-methoxyphenoxy)butanamide
  • N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-5-16(25-15-9-7-14(22-2)8-10-15)19(21)20-13-6-11-17(23-3)18(12-13)24-4/h6-12,16H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZCCYLWCXADTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.